![molecular formula C18H28 B14361207 7-Pentylidenetrideca-5,8-diyne CAS No. 95887-34-6](/img/structure/B14361207.png)
7-Pentylidenetrideca-5,8-diyne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Pentylidenetrideca-5,8-diyne is an organic compound characterized by the presence of two triple bonds and a pentylidene group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Pentylidenetrideca-5,8-diyne typically involves the use of acyclic diene metathesis (ADMET) polymerization. This method allows for the polymerization of relatively inert acyclic diene monomers, resulting in the formation of the desired diyne compound . The reaction conditions often include the use of molybdenum or tungsten-based catalysts to facilitate the metathesis reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale ADMET polymerization processes, utilizing advanced catalyst systems to achieve high yields and purity. The process is designed to be efficient and scalable, making it suitable for commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions: 7-Pentylidenetrideca-5,8-diyne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form enynes, dienes, and other products.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds, leading to the formation of alkenes or alkanes.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas (H₂) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds are employed.
Major Products Formed: The major products formed from these reactions include enynes, dienes, allenes, and various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
7-Pentylidenetrideca-5,8-diyne has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: It is used in the production of advanced materials, such as conductive polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of 7-Pentylidenetrideca-5,8-diyne involves its ability to undergo cyclization reactions, forming reactive intermediates that can interact with biological molecules. For example, the compound can participate in Bergman cyclization, leading to the formation of a 1,4-benzenoid diradical, which can abstract hydrogen atoms from DNA, causing strand breaks and apoptosis .
Vergleich Mit ähnlichen Verbindungen
1,3-Diynes: Compounds with two triple bonds separated by a single bond.
Enediynes: Compounds containing both double and triple bonds in a conjugated system.
Uniqueness: Its ability to undergo cyclization reactions and form reactive intermediates sets it apart from other similar compounds .
Eigenschaften
95887-34-6 | |
Molekularformel |
C18H28 |
Molekulargewicht |
244.4 g/mol |
IUPAC-Name |
7-pentylidenetrideca-5,8-diyne |
InChI |
InChI=1S/C18H28/c1-4-7-10-13-16-18(15-12-9-6-3)17-14-11-8-5-2/h15H,4-12H2,1-3H3 |
InChI-Schlüssel |
ORLXEMNKMKYCJH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC=C(C#CCCCC)C#CCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.